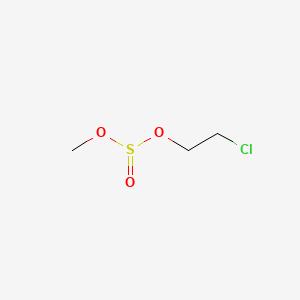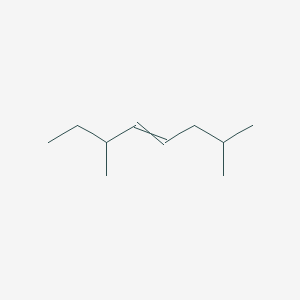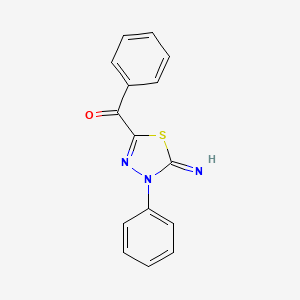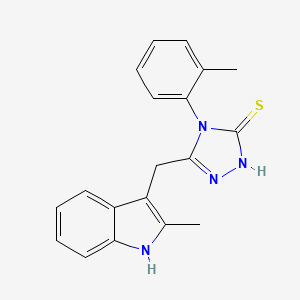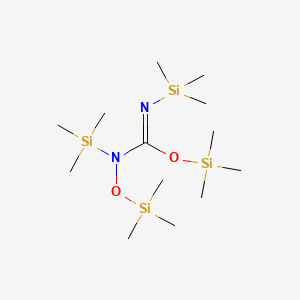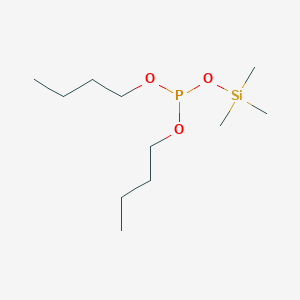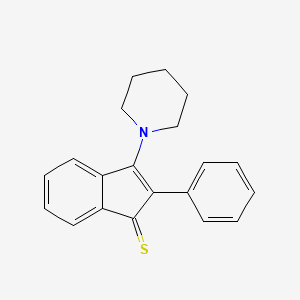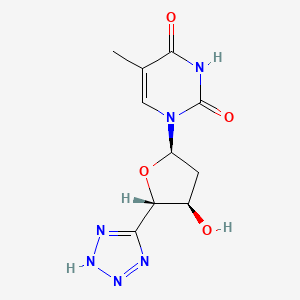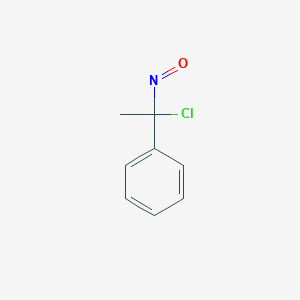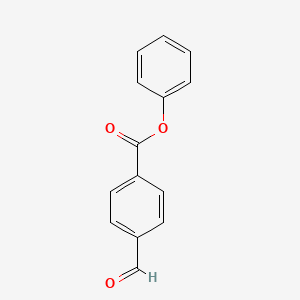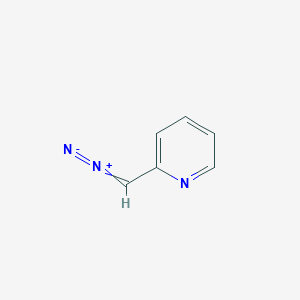
2-(Diazomethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diazomethyl)pyridine is an organic compound with the molecular formula C6H5N3 It is a member of the diazo compounds, which are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Diazomethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxaldehyde with diazomethane. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields. Another method involves the use of [1,2,3]triazolo[1,5-a]pyridines as precursors, which can be converted to this compound through a series of transformations .
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of the compound. the methods mentioned above can be scaled up for larger-scale synthesis if required. The use of triazolo[1,5-a]pyridines as precursors is particularly advantageous for industrial applications due to the stability and ease of handling of these intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(Diazomethyl)pyridine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The diazo group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Pyridine-2-carboxylic acid derivatives.
Reduction: Pyridine-2-amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Diazomethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Diazomethyl)pyridine is primarily based on the reactivity of its diazo group. The diazo group can generate carbenes, which are highly reactive species that can insert into various chemical bonds, including C-H, O-H, and N-H bonds. This reactivity makes it a valuable tool in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
2-(Diazomethyl)pyridine can be compared to other diazo compounds and pyridine derivatives:
Diazomethane: A simpler diazo compound that is highly reactive and used in similar carbene-forming reactions.
Pyridine-2-carboxaldehyde: A precursor to this compound with different reactivity due to the absence of the diazo group.
[1,2,3]Triazolo[1,5-a]pyridines: Precursors to this compound that offer stability and ease of handling.
The uniqueness of this compound lies in its combination of the diazo group with the pyridine ring, providing a versatile platform for various chemical transformations and applications .
Properties
CAS No. |
54031-19-5 |
|---|---|
Molecular Formula |
C6H5N3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
2-(diazomethyl)pyridine |
InChI |
InChI=1S/C6H5N3/c7-9-5-6-3-1-2-4-8-6/h1-5H |
InChI Key |
OLNVLUCMZRMIEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
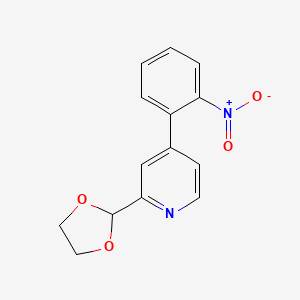
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
